The synthesis of N-(3-Hydroxy-4-methoxyphenyl)glycine can be achieved through several methods, with one notable approach being a one-pot synthesis involving Ugi reactions. This method typically involves the reaction of 3-hydroxy-4-methoxybenzylamine with glycine derivatives under acidic conditions.
N-(3-Hydroxy-4-methoxyphenyl)glycine exhibits a unique molecular structure characterized by:
N-(3-Hydroxy-4-methoxyphenyl)glycine can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(3-Hydroxy-4-methoxyphenyl)glycine involves its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit significant radical-scavenging activity, suggesting that N-(3-Hydroxy-4-methoxyphenyl)glycine may possess similar properties .
N-(3-Hydroxy-4-methoxyphenyl)glycine possesses several notable physical and chemical properties:
N-(3-Hydroxy-4-methoxyphenyl)glycine has several scientific applications:
N-(3-Hydroxy-4-methoxyphenyl)glycine is classified under substituted hippuric acids. Its IUPAC systematic name is 2-[(3-hydroxy-4-methoxyphenyl)amino]acetic acid, reflecting the glycine moiety (aminoacetic acid) linked via an amide bond to the substituted benzene ring. The parent aromatic system is 3-hydroxy-4-methoxyaniline, where the hydroxyl group occupies position 3 and the methoxy group position 4 relative to the amine attachment point [1] [7]. This nomenclature adheres to IUPAC Rule C-14.2 for substituted amino acids and Rule A-6.3 for methoxy/hydroxy benzene derivatives. Common synonyms include 3-Hydroxy-4-methoxy-phenylglycine and Vanillylglycine analogue, the latter highlighting structural parallels to vanillic acid metabolites [7].
Table 1: Nomenclature Summary
Classification | Identifier |
---|---|
IUPAC Name | 2-[(3-hydroxy-4-methoxyphenyl)amino]acetic acid |
CAS Registry | Not available in retrieved data |
Molecular Formula | C₉H₁₁NO₄ |
Canonical SMILES | COC1=C(C=C(C=C1)NCC(=O)O)O |
The molecule exhibits three key structural domains:
Conformational isomers arise from:
Fourier Transform Infrared Spectroscopy (FTIR)
Key vibrational modes (predicted based on functional groups):
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
---|---|---|---|
Glycine -CH₂- | 3.90-4.10 | Singlet | 42.5 |
Aromatic C3-OH | 8.80 | Broad singlet | - |
C2 | 6.85 | Doublet | 113.0 |
C5 | 6.75 | Doublet | 115.5 |
C6 | 6.95 | Singlet | 121.0 |
Methoxy (-OCH₃) | 3.75 | Singlet | 56.0 |
Carboxylic acid | 12.20 | Broad singlet | 174.5 |
Amide carbonyl | - | - | 168.0 |
¹H assignments based on analogy to N-(4-hydroxy-3-methoxyphenyl)glycine [7]. Glycine protons appear as a singlet due to lack of adjacent chiral centers. Aromatic protons show complex coupling patterns from ortho (J≈8 Hz) and meta (J≈2 Hz) interactions [5].
Mass Spectrometry
Electrospray ionization (ESI-MS) in negative mode predicts:
While direct crystallographic data for N-(3-Hydroxy-4-methoxyphenyl)glycine is unavailable in the search results, its hydrogen bonding motifs are inferred from structural analogs:
Table 3: Hydrogen Bonding Geometry Predictions
Bond Type | Donor···Acceptor Distance (Å) | Angle (°) | Role in Crystal Packing |
---|---|---|---|
O(acid)-H···O(amide) | 1.85-1.95 | 165-170 | Chain formation |
O(phenol)-H···O(methoxy) | 2.00-2.10 | 150-155 | Layer stacking |
N(amide)-H···O(acid) | 2.05-2.15 | 155-160 | 3D network stabilization |
The interplay of these bonds typically generates a monoclinic crystal system (space group P2₁/c or Cc) with 4 molecules per unit cell. Thermal analysis suggests dehydration near 110°C for hydrates, with polymorphic transitions possible above 140°C [3]. The hydrogen bonding network’s sensitivity to hydration is evidenced in diosmin analogs, where anhydrous forms exhibit altered H-bond cooperativity and lattice energy [3]. Variable-temperature studies confirm strengthening of O-H···O bonds at low temperatures (e.g., 100 K), with bond contraction rates of ≈0.01 Å per 100 K cooling [4].
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